4,4'-Diphenylstilbene
Overview
Description
4,4’-Diphenylstilbene is an organic compound with the molecular formula C26H20. It is a derivative of stilbene, characterized by the presence of two phenyl groups attached to the ethylene bridge. This compound is known for its luminescent properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Diphenylstilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where benzyltriphenylphosphonium chloride reacts with benzaldehyde in the presence of a strong base like sodium hydroxide. The reaction proceeds through the formation of a ylide intermediate, which then undergoes a nucleophilic addition to the carbonyl group of benzaldehyde, followed by elimination to form the stilbene product .
Industrial Production Methods: In industrial settings, 4,4’-Diphenylstilbene is often produced via the dehalogenative homocoupling of gem-dibromomethyl molecules on a catalytic surface. This method allows for the efficient formation of the desired double-bonded structure at room temperature .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diphenylstilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding stilbene oxides.
Reduction: Reduction reactions can convert it into the corresponding stilbene dihydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under appropriate conditions.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Stilbene dihydride.
Substitution: Halogenated stilbenes.
Scientific Research Applications
4,4’-Diphenylstilbene has a wide range of applications in scientific research:
Chemistry: It is used as a probe in photochemical studies due to its luminescent properties.
Biology: It serves as a fluorescent marker in biological assays.
Industry: It is used in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4,4’-Diphenylstilbene exerts its effects involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the generation of reactive oxygen species under light exposure, which can induce oxidative stress in cells. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
- 4-Fluorostilbene
- 4,4’-Difluorostilbene
- 4-Chlorostilbene
- 4,4’-Dichlorostilbene
- 4-Phenylstilbene
Comparison: 4,4’-Diphenylstilbene is unique due to its symmetrical structure and the presence of two phenyl groups, which enhance its luminescent properties compared to other stilbene derivatives. This makes it particularly valuable in applications requiring high luminescence and stability .
Properties
IUPAC Name |
1-phenyl-4-[(E)-2-(4-phenylphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWQJYVUJPBQEW-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309999 | |
Record name | trans-4,4′-Diphenylstilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Alfa Aesar MSDS] | |
Record name | 4,4'-Diphenylstilbene | |
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CAS No. |
1657-71-2, 2039-68-1 | |
Record name | trans-4,4′-Diphenylstilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1657-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (E)-4,4'-Ethylenebis(1,1'-biphenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diphenylstilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC88640 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88640 | |
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Record name | trans-4,4′-Diphenylstilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-diphenylstilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.382 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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